4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a fluorophenyl ring, a naphthothiazole moiety, and a butanamide chain, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the butanamide chain and the sulfonyl group. Key steps include:
Formation of Naphthothiazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Butanamide: The butanamide chain is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The naphthothiazole moiety may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
- 4-((4-methylphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
Uniqueness
4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)24-21-23-18-12-7-14-4-1-2-5-17(14)20(18)28-21/h1-2,4-5,7-12H,3,6,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUUUKPXPJUGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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